Acide 2-(1-méthyl-1H-imidazol-2-yl)benzoïque

Vue d'ensemble

Description

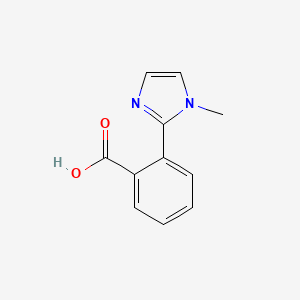

2-(1-Methyl-1H-imidazol-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1-methyl-1H-imidazol-2-yl group

Applications De Recherche Scientifique

2-(1-Methyl-1H-imidazol-2-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in metal coordination complexes.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

Imidazole derivatives, which include 2-(1-methyl-1h-imidazol-2-yl)benzoic acid, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of non-covalent interactions such as hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Given the broad range of activities reported for imidazole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

The polar nature of the imidazole ring suggests that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Based on the reported activities of imidazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels . These could potentially include modulation of enzyme activity, alteration of receptor signaling, disruption of cell proliferation, and induction of cell death among others .

Action Environment

The action, efficacy, and stability of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules or ions, and the temperature . For example, the imidazole ring is amphoteric in nature, showing both acidic and basic properties, which suggests that the activity of the compound could be affected by changes in pH .

Analyse Biochimique

Biochemical Properties

2-(1-methyl-1H-imidazol-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The imidazole ring in the compound is known for its ability to coordinate with metal ions, which is crucial in enzyme catalysis. For instance, it can interact with metalloenzymes, influencing their catalytic activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, 2-(1-methyl-1H-imidazol-2-yl)benzoic acid can alter gene expression by interacting with transcription factors or modifying chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-(1-methyl-1H-imidazol-2-yl)benzoic acid can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

2-(1-methyl-1H-imidazol-2-yl)benzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and distributed to organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. Understanding its subcellular localization helps in elucidating its precise mechanisms of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid typically involves the condensation of 1-methylimidazole with a suitable benzoic acid derivative. One common method is the reaction of 1-methylimidazole with 2-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

Oxidation: Formation of imidazole N-oxide derivatives.

Reduction: Formation of 2-(1-methyl-1H-imidazol-2-yl)benzyl alcohol.

Substitution: Formation of halogenated imidazole derivatives.

Comparaison Avec Des Composés Similaires

- 2-(1H-imidazol-1-yl)benzoic acid

- 2-(1H-imidazol-2-yl)benzoic acid

- 2-(1-methyl-1H-imidazol-1-yl)benzoic acid

Comparison: 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological activities and binding affinities, making it a valuable compound for targeted research and development.

Activité Biologique

2-(1-Methyl-1H-imidazol-2-yl)benzoic acid is an imidazole derivative that has garnered interest in various fields of biochemical research due to its diverse biological activities. This compound is noted for its potential interactions with enzymes and proteins, influencing several biochemical pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Target of Action

Imidazole derivatives, including 2-(1-methyl-1H-imidazol-2-yl)benzoic acid, exhibit a broad range of biological activities. They primarily interact with their targets through non-covalent interactions such as hydrogen bonds and hydrophobic interactions, which are crucial for their biochemical effects.

Biochemical Properties

The imidazole ring in this compound allows it to coordinate with metal ions, significantly impacting enzyme catalysis. For example, it can interact with metalloenzymes, enhancing or inhibiting their catalytic activity. The benzoic acid moiety contributes to hydrogen bonding and hydrophobic interactions with proteins, further influencing their structure and function.

Cellular Effects

The compound has been shown to modulate various cellular processes:

- Cell Signaling : It influences signaling pathways by modulating the activity of kinases and phosphatases.

- Gene Expression : The compound can alter gene expression by interacting with transcription factors or modifying chromatin structure.

Pharmacokinetics

The polar nature of the imidazole ring suggests that the pharmacokinetic properties of this compound may be favorable for therapeutic applications. However, its stability under physiological conditions is crucial for its efficacy.

Dosage Effects in Animal Models

Research indicates that the effects of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid vary significantly with dosage:

- Low Doses : Beneficial effects such as enhanced enzyme activity and modulation of signaling pathways have been observed.

- High Doses : At elevated concentrations, adverse effects may occur, including cellular damage and metabolic disruption.

Metabolic Pathways

The compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. It also affects metabolic flux by altering key metabolite levels within cells.

Transport and Distribution

The transport mechanisms for this compound involve specific membrane transporters that facilitate its entry into cells. Once inside, it is distributed across cellular compartments where it exerts its biological effects.

Subcellular Localization

Understanding the subcellular localization of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid is essential for elucidating its mechanisms of action. It may localize to the nucleus or mitochondria, impacting gene expression or cellular metabolism respectively.

Research Applications

This compound has several applications in scientific research:

| Field | Application |

|---|---|

| Chemistry | Building block for synthesizing complex molecules |

| Biology | Potential ligand in metal coordination complexes |

| Medicine | Explored for anti-inflammatory and antimicrobial properties |

| Industry | Development of novel materials with specific electronic properties |

Case Study 1: Enzyme Modulation

In a study examining the effects on enzyme activity, 2-(1-methyl-1H-imidazol-2-yl)benzoic acid was found to enhance the activity of certain kinases while inhibiting others at different concentrations. This dual action underscores its potential as a therapeutic agent targeting specific signaling pathways.

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that prolonged exposure to high doses resulted in significant cellular damage in animal models. This finding emphasizes the importance of understanding dosage effects when considering therapeutic applications.

Propriétés

IUPAC Name |

2-(1-methylimidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLQWPGPXBFVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593387 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-05-3 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.